molecular formula C14H21NO B1475492 (1-Cyclopropylethyl)[2-(2-methoxyphenyl)ethyl]amine CAS No. 1592527-03-1

(1-Cyclopropylethyl)[2-(2-methoxyphenyl)ethyl]amine

Cat. No. B1475492
M. Wt: 219.32 g/mol
InChI Key: GCSODJGVGKYBOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(1-Cyclopropylethyl)[2-(2-methoxyphenyl)ethyl]amine” is a chemical compound used in scientific research. It has diverse applications, including drug development and organic synthesis, due to its unique properties and functional groups. The compound has a linear formula of C12H18ClNO and a molecular weight of 227.736 .


Molecular Structure Analysis

The molecular structure of “(1-Cyclopropylethyl)[2-(2-methoxyphenyl)ethyl]amine” is represented by the linear formula C12H18ClNO . This indicates that the molecule is composed of 12 carbon atoms, 18 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 1 oxygen atom .

Scientific Research Applications

N⋯π and O⋯π Interactions in Crystal Packing

Research has identified unique nonhydrogen bonding interactions, specifically N⋯π and O⋯π types, in the crystal packing of related compounds. These interactions contribute to the understanding of molecular assembly and design in materials science (Zhenfeng Zhang, Yanbo Wu, & Guisheng Zhang, 2011).

Applications in Polymer Solar Cells

Amine-based, alcohol-soluble fullerene derivatives demonstrate potential as acceptor and cathode interfacial materials in polymer solar cells. This research indicates a promising direction for enhancing the efficiency and simplifying the fabrication process of organic/polymer solar cells (Menglan Lv et al., 2014).

High-Spin Organic Polymers

The development of high-spin organic polymers with solvent-solubility and film formability opens new avenues in materials science, particularly for applications requiring durable polyradicals (Takashi Kurata, Yong‐Jin Pu, & H. Nishide, 2007).

Antimicrobial and Antioxidant Studies

Certain cyclopropanation derivatives have shown significant antimicrobial and antioxidant activities, suggesting potential applications in the development of new pharmaceuticals and preservatives (K. Raghavendra et al., 2016).

Asymmetric Synthesis of Pharmaceuticals

Asymmetric synthesis research utilizing related chemical structures has led to efficient methods for producing chiral pharmaceuticals, such as Clopidogrel and Levetiracetam. This area highlights the importance of such compounds in synthesizing enantiomerically pure medications (S. Sashikanth et al., 2013).

Enhanced Lipase-Catalyzed Reactions

Studies have explored the molecular basis for the enhanced lipase-catalyzed N-acylation of amines, providing insights that could lead to more efficient enzymatic reactions in pharmaceutical and chemical manufacturing (Maria Cammenberg, K. Hult, & Seongsoon Park, 2006).

Antiproliferative Activity

Research into compounds with similar structures has yielded molecules with significant inhibitory activity against cancer cell lines, contributing to the ongoing search for new anticancer agents (J. Lu et al., 2021).

properties

IUPAC Name

1-cyclopropyl-N-[2-(2-methoxyphenyl)ethyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO/c1-11(12-7-8-12)15-10-9-13-5-3-4-6-14(13)16-2/h3-6,11-12,15H,7-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCSODJGVGKYBOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC1)NCCC2=CC=CC=C2OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Cyclopropylethyl)[2-(2-methoxyphenyl)ethyl]amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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